C32H31BrN2O2
Description
Bedaquiline (IUPAC name: (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol) is a diarylquinoline-class antimycobacterial agent. It is the first FDA-approved drug targeting multidrug-resistant tuberculosis (MDR-TB) since the 1970s .
Properties
IUPAC Name |
(1R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIJNHUBAXPXFS-VETVTEPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties:
- Molecular formula : C₃₂H₃₁BrN₂O₂
- Molecular weight : 555.5 g/mol
- Mechanism of action : Inhibits mycobacterial ATP synthase, disrupting energy production in Mycobacterium tuberculosis .
- Pharmacokinetics: High lipophilicity (LogP: 7.1) contributes to tissue penetration. Metabolized via CYP3A4 to N-monodesmethyl metabolite (M2), with a half-life of ~5.5 months .
- Clinical use : WHO-recommended for MDR-TB when other regimens fail .
Comparison with Similar Antitubercular Compounds
Bedaquiline is distinct from other TB drugs in structure and mechanism. Below is a comparative analysis with key agents:
Table 1: Structural and Pharmacological Comparison
Table 2: Clinical Efficacy in MDR-TB Trials
Key Findings:
Mechanistic Uniqueness : Bedaquiline’s ATP synthase inhibition is unparalleled among TB drugs, reducing cross-resistance with other classes .
Safety Profile : While bedaquiline and delamanid both carry QT-prolongation risks, bedaquiline’s long half-life necessitates prolonged monitoring . Linezolid’s hematologic toxicity limits long-term use .
Efficacy : Bedaquiline demonstrates superior culture conversion rates compared to delamanid and historical controls .
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